molecular formula C5H2Cl2NNaO2S B13129002 Sodium 4,6-dichloropyridine-3-sulfinate

Sodium 4,6-dichloropyridine-3-sulfinate

Cat. No.: B13129002
M. Wt: 234.03 g/mol
InChI Key: MUHWGVILNFOPQW-UHFFFAOYSA-M
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Description

Significance of Pyridine-Based Sulfinate Derivatives in Contemporary Chemical Science

Pyridine-based sulfinate derivatives represent a class of compounds with significant utility in modern chemical science. The pyridine (B92270) ring is a fundamental heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. chemistryviews.org Consequently, methods for its functionalization are of paramount importance. The incorporation of sulfonyl groups, often derived from sulfinates, is a key strategy for modulating the bioactivity and physicochemical properties of organic molecules. nih.gov

Pyridine sulfinates have emerged as exceptionally effective nucleophilic partners in palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov These reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In this role, pyridine sulfinates offer advantages over other organometallic reagents, such as pyridine-boronates, which can be difficult to prepare, unstable, and inefficient in coupling reactions, particularly for 2-substituted pyridines. rsc.org The stability and straightforward preparation of pyridine sulfinates make them highly valuable reagents. rsc.org

Furthermore, the development of "latent" sulfinate reagents, which generate the active sulfinate species in situ, has broadened their applicability. nih.govnih.gov This approach overcomes challenges associated with the purification and solubility of metal sulfinate salts, making them more tolerant to multi-step transformations. nih.govnih.gov The versatility of pyridine sulfinates allows for their use in the late-stage modification of complex molecules, including existing drug derivatives, highlighting their role in the construction of diverse compound libraries for pharmaceutical research. nih.gov

Overview of Dichloropyridine Scaffolds as Versatile Precursors in Organic Synthesis

Dichloropyridine scaffolds are highly versatile and valuable precursors in organic synthesis, primarily due to the reactivity imparted by the two chlorine substituents on the electron-deficient pyridine ring. weimiaobio.comweimiaobio.com The chlorine atoms act as effective leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. This reactivity makes dichloropyridines crucial intermediates in the synthesis of pharmaceuticals, herbicides, and fungicides. weimiaobio.comweimiaobio.com

The specific arrangement of the chlorine atoms on the pyridine ring dictates the scaffold's reactivity and directs the regioselectivity of subsequent transformations. The stability and reactivity of these compounds are enhanced by the presence of the chloro substituents, making them reliable building blocks for more complex molecules. weimiaobio.com For example, dichloropyridines serve as starting materials for the synthesis of other chlorinated pyridines, such as 2,3,6-trichloropyridine (B1294687) and 2,3,5,6-tetrachloropyridine, through further chlorination reactions. google.com Their utility is demonstrated in their application across various industries, from agricultural chemistry, where they are used to create selective herbicides, to materials science. weimiaobio.comweimiaobio.com

Table 1: Properties and Applications of Dichlorinated Heterocyclic Precursors
Compound NameChemical FormulaKey PropertiesPrimary Applications in Synthesis
2,4-DichloropyridineC₅H₃Cl₂NColorless to light yellow liquid; soluble in organic solvents. The chlorine atoms can participate in nucleophilic substitution. weimiaobio.comweimiaobio.comIntermediate for herbicides, fungicides, and pharmaceuticals (e.g., antihypertensives, antimicrobials). weimiaobio.comweimiaobio.com
2,6-DichloropyridineC₅H₃Cl₂NCan be synthesized by the chlorination of 2-chloropyridine (B119429) at high temperatures without a catalyst. google.comStarting material for preparing more highly chlorinated pyridines like 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine. google.com
4,6-DichloropyrimidineC₄H₂Cl₂N₂Yellow solid. Undergoes sequential cleavage of carbon-chlorine bonds. sigmaaldrich.comchemicalbook.comUsed to synthesize N-substituted azacalix weimiaobio.compyrimidines and disubstituted pyrimidines via amination and Suzuki-Miyaura cross-coupling. sigmaaldrich.comchemicalbook.com

Historical Trajectories and Milestones in Heteroaromatic Sulfinate Chemistry

The field of heteroaromatic sulfinate chemistry has evolved significantly, driven by the need for stable and versatile sulfur-based reagents. While sodium sulfinates, in general, have become powerful and popular building blocks in organic synthesis, the development of their heteroaromatic counterparts has followed a distinct trajectory. rsc.orgsemanticscholar.org

Early investigations into pyridine sulfinic acids were hampered by the limited stability of the compounds. A significant breakthrough occurred with the realization that introducing electron-withdrawing substituents, such as chlorine atoms, onto the pyridine ring could stabilize the sulfinate group against degradation.

A major milestone was the application of heteroaromatic sulfinates as nucleophilic coupling partners in palladium-catalyzed desulfinative cross-coupling reactions. This established them as highly effective alternatives to traditional organometallic reagents for constructing biaryl and heteroaryl-aryl scaffolds. rsc.org This methodology proved to have a considerable scope and utility, even allowing for the synthesis of medicinally relevant molecules. rsc.org

More recently, a key innovation has been the development of "latent" sulfinate reagents. These are stable precursor molecules, such as β-nitrile or β-ester sulfones, that are designed to release the active sulfinate nucleophile in situ under basic reaction conditions. nih.govnih.govresearchgate.net This strategy elegantly bypasses the challenges associated with the handling, purification, and solubility of pre-formed metal sulfinate salts, making the chemistry more robust and amenable to complex, multi-step synthetic sequences. nih.govnih.gov

Table 2: Key Milestones in Heteroaromatic Sulfinate Chemistry
Time Period/YearMilestoneSignificance
Late 20th CenturyEmergence of pyridine sulfinate chemistry.Initial efforts to develop stable precursors for sulfonic acid derivatives.
c. 1980sDiscovery of stabilizing effect of electron-withdrawing groups.Found that chloro-substituents enhance the stability of the sulfinate group, enabling broader use.
c. 2017Development of pyridine sulfinates as effective partners in Pd-catalyzed cross-coupling. rsc.orgEstablished pyridine sulfinates as superior, stable, and easy-to-prepare nucleophiles for a wide range of cross-coupling reactions. rsc.org
c. 2021Introduction of base-activated "latent" heteroaromatic sulfinate reagents. nih.govnih.govOvercame stability, solubility, and handling issues of metal sulfinate salts by generating the active reagent in situ, expanding their synthetic utility. nih.govnih.gov

Properties

Molecular Formula

C5H2Cl2NNaO2S

Molecular Weight

234.03 g/mol

IUPAC Name

sodium;4,6-dichloropyridine-3-sulfinate

InChI

InChI=1S/C5H3Cl2NO2S.Na/c6-3-1-5(7)8-2-4(3)11(9)10;/h1-2H,(H,9,10);/q;+1/p-1

InChI Key

MUHWGVILNFOPQW-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=CN=C1Cl)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium 4,6 Dichloropyridine 3 Sulfinate and Analogous Systems

Direct Synthesis Strategies from Halogenated Pyridine (B92270) Precursors

Direct synthetic routes to sodium 4,6-dichloropyridine-3-sulfinate typically commence from readily available halogenated pyridine precursors. These methods involve the introduction of the sulfinate functionality in a single key step, either through nucleophilic substitution or reduction of a related sulfur-containing group.

Sulfinatodehalogenation Approaches

One of the most direct methods for the synthesis of pyridine sulfinates is through a sulfinatodehalogenation reaction. This approach involves the nucleophilic displacement of a halide, typically chloride or bromide, from an appropriately substituted pyridine ring by a sulfite (B76179) salt. In the context of sodium 4,6-dichloropyridine-3-sulfinate, a plausible precursor would be a polychlorinated pyridine, such as 3,4,6-trichloropyridine. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the sulfite ion attacks the electron-deficient pyridine ring at a position activated by the electron-withdrawing nitrogen atom and chloro substituents.

The reactivity of the halogen is crucial, with halogens at the 2- and 4-positions of the pyridine ring being generally more susceptible to nucleophilic attack. For the synthesis of the target compound, the chlorine at the 3-position would need to be selectively replaced. This selectivity can be influenced by the reaction conditions, including temperature, solvent, and the presence of catalysts. For instance, the reaction of 2,5-dichloropyridine (B42133) with sodium sulfite under controlled pH and temperature has been reported to yield sodium 2,5-dichloropyridine-3-sulfinate.

A general representation of this approach is outlined in the following reaction scheme:

Table 1: Sulfinatodehalogenation Reaction Parameters

ParameterDescription
Halogenated Pyridine A pyridine ring with one or more halogen substituents, where at least one halogen is susceptible to nucleophilic displacement.
Sulfinating Agent Typically an alkali metal sulfite, such as sodium sulfite (Na₂SO₃).
Solvent Often a polar protic solvent like water or a mixture of water and an alcohol (e.g., ethanol) to dissolve the inorganic salt.
Temperature Elevated temperatures (e.g., 80-150°C) are usually required to drive the reaction.
pH Maintaining a slightly acidic to neutral pH (6.5-7.5) can be crucial for optimizing the yield and preventing side reactions.

Reductive Sulfonation Pathways from Sulfonyl Chlorides

An alternative and widely employed direct synthesis involves the reduction of a corresponding pyridine sulfonyl chloride. nih.gov For the target compound, the precursor would be 4,6-dichloropyridine-3-sulfonyl chloride. This method is advantageous as pyridine sulfonyl chlorides can often be prepared from the corresponding amines via diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst (the Sandmeyer reaction), or by direct chlorosulfonation of the pyridine ring, although the latter can sometimes lack regioselectivity.

A variety of reducing agents can be employed to convert the sulfonyl chloride to the sulfinate salt. Common choices include sodium sulfite (Na₂SO₃) in the presence of a base like sodium bicarbonate, or zinc dust. nih.gov The reaction with sodium sulfite is a particularly common and efficient method for preparing sodium sulfinates. nih.gov

The general transformation is as follows:

Table 2: Conditions for the Reduction of Pyridine Sulfonyl Chlorides

ParameterDescription
Pyridine Sulfonyl Chloride The corresponding sulfonyl chloride of the desired sulfinate, e.g., 4,6-dichloropyridine-3-sulfonyl chloride.
Reducing Agent Common reagents include sodium sulfite (Na₂SO₃), sodium bisulfite (NaHSO₃), or zinc powder. nih.gov
Solvent Typically aqueous media, often with a co-solvent to aid solubility.
Base When using sulfite salts, a base such as sodium bicarbonate is often added to neutralize the hydrochloric acid formed during the reaction.
Temperature The reaction is often carried out at temperatures ranging from room temperature to around 80°C. nih.gov

Indirect Synthesis via Functional Group Transformations

Indirect synthetic routes to sodium 4,6-dichloropyridine-3-sulfinate involve the initial synthesis of a pyridine ring bearing a different sulfur-containing functional group, which is then chemically transformed into the desired sulfinate.

Derivatization from Pyridine-3-sulfonic Acid Analogues

This methodology involves the synthesis of the corresponding pyridine-3-sulfonic acid, in this case, 4,6-dichloropyridine-3-sulfonic acid, followed by its reduction to the sulfinate. The synthesis of pyridine-3-sulfonic acids can be achieved through various methods, including the sulfonation of the pyridine ring or the oxidation of a corresponding thiol. A notable route involves the oxidation of 3-chloropyridine (B48278) to its N-oxide, followed by reaction with a sulfite to introduce the sulfonic acid group, and subsequent reduction of the N-oxide. google.comgoogle.com

Once the pyridine-3-sulfonic acid is obtained, it can be converted to its corresponding sulfonyl chloride using a chlorinating agent such as phosphorus pentachloride or thionyl chloride. This sulfonyl chloride can then be reduced to the sodium sulfinate as described in section 2.1.2. Alternatively, direct reduction of the sulfonic acid to the sulfinic acid is possible, although this is a less common approach.

Modifications of Pre-formed Pyridine-Based Sulfinate Salts

Another indirect strategy involves performing chemical modifications on a pre-formed pyridine sulfinate salt. This approach is contingent on the stability of the sulfinate group to the reaction conditions required for modifying the pyridine ring. For instance, one could envision starting with a simpler pyridine sulfinate and introducing the chloro substituents in a subsequent step. However, the sulfinate group can be sensitive to both oxidation and reduction, which may limit the scope of applicable reactions.

Despite these challenges, pyridine sulfinates have been shown to be stable enough to participate in various cross-coupling reactions, suggesting a degree of robustness. nih.gov It is conceivable that under carefully controlled conditions, electrophilic chlorination of a suitable pyridine-3-sulfinate precursor could yield the desired 4,6-dichloro derivative. Further research would be needed to establish the viability and efficiency of such an approach.

Emerging Methodologies for Sulfinate Synthesis

The field of organosulfur chemistry is continually evolving, with new and innovative methods for the synthesis of sulfinates being reported. These emerging methodologies often offer advantages in terms of milder reaction conditions, improved functional group tolerance, and novel synthetic pathways.

One promising area is the use of sulfur dioxide surrogates in conjunction with organometallic pyridine reagents. For example, a lithiated or Grignard derivative of a dichloropyridine could potentially be trapped with a sulfur dioxide equivalent to form the corresponding sulfinate.

Another area of active research is the direct C-H functionalization of pyridine rings. While challenging, the selective introduction of a sulfinate group at the 3-position of a 4,6-dichloropyridine through a transition-metal-catalyzed C-H activation process would represent a highly atom-economical and elegant synthetic route.

Furthermore, novel oxidative or reductive methods that are more environmentally benign are being explored. For instance, electrochemical methods for the synthesis of sulfinates are gaining attention as a greener alternative to traditional chemical reagents. rsc.org The development of photoredox catalysis also opens up new possibilities for the synthesis of sulfinates under mild conditions.

Photoredox Catalysis in Sulfinate Formation

Photoredox catalysis has emerged as a powerful methodology for the formation of organosulfur compounds, including sulfinates, by leveraging visible light to initiate single-electron transfer (SET) processes. This approach offers mild reaction conditions and high functional group tolerance. The synthesis of sulfinates via photoredox catalysis can be challenging due to their susceptibility to oxidation. nih.gov However, strategies have been developed to generate sulfonyl radicals from various precursors, which are then reduced to the target sulfinate products. nih.gov

A common strategy involves the one-electron reduction of sulfonyl chlorides, which are readily available precursors. nih.gov This reduction generates a sulfonyl radical (RSO₂•) that can be trapped and further reduced to form the corresponding sulfinate (RSO₂⁻). The photocatalytic cycle is typically closed by a sacrificial electron donor. Various photocatalysts, such as iridium and ruthenium complexes, as well as organic dyes, are employed to absorb light and mediate the electron transfer steps. acs.orgresearchgate.net

Recent advancements have focused on developing photoredox-neutral methods for synthesizing alkyl sulfinates from abundant functional groups like alcohols and alkyl bromides. nih.gov For instance, the conversion of alkyl bromides to alkyl sulfinates involves the generation of an alkyl radical, which is subsequently trapped by sulfur dioxide (SO₂). The resulting alkyl sulfonyl radical is then reduced by the photocatalyst in its reduced state to yield the alkyl sulfinate product. nih.gov This method avoids harsh reagents and expands the scope of accessible sulfinate compounds.

Research has demonstrated the viability of these methods with a range of substrates. The table below summarizes key findings in the photoredox-catalyzed formation of sulfonyl radicals and their subsequent conversion or coupling reactions, which are foundational to sulfinate synthesis.

Table 1: Examples of Photoredox-Catalyzed Reactions Involving Sulfonyl Radical Intermediates

Precursor Photocatalyst Additive/Reagent Product Type Yield Ref
Sulfone-substituted tetrazole Iridium complex DMAP, Cu(OAc)₂ Dialkyl sulfone Good to excellent acs.org
Alkyl Bromide Iridium complex N-adamantyl aminosupersilane, SO₂ Alkyl sulfinate Excellent nih.gov
Alcohol Iridium complex NHC-adduct, SO₂ Alkyl sulfinate Excellent nih.gov

Electrochemical Synthesis Approaches

Electrochemical synthesis offers a sustainable and efficient alternative for generating sulfinates and their derivatives. By using electric current in place of chemical redox agents, these methods can minimize waste and avoid the use of stoichiometric oxidants or reductants. researchgate.net The electrochemical generation of sulfonyl radicals from precursors like sodium sulfinates or sulfonyl hydrazides is a key strategy in these transformations. researchgate.netrsc.org

In a typical setup, an undivided cell with graphite (B72142) electrodes is used. The reaction often proceeds under constant current conditions. For example, sulfonamides have been synthesized electrochemically by coupling various amines with aromatic sulfinates in water, using NaI as a supporting electrolyte. nih.gov Similarly, the electrochemical oxidative sulfonylation of thiols with sodium sulfinates has been achieved using NH₄I as both a redox catalyst and supporting electrolyte, avoiding the need for external oxidants. researchgate.net

These electrochemical methods can be directed to produce different products by tuning the reaction conditions. For instance, the electrolysis of sulfonyl hydrazides can yield either alkyl sulfinic esters or alkyl sulfonic esters depending on the solvent and the applied current. rsc.org When the reaction is conducted in trialkyl orthoformate, sulfinic esters are formed at a low current (5 mA), whereas in alcohol solvents at a higher current (15 mA), sulfonic esters are the exclusive products. rsc.org Mechanistic studies indicate that these reactions proceed through the formation of sulfonyl radicals via electrochemical oxidation. rsc.org

The versatility of electrosynthesis is highlighted by its application in forming various sulfur-containing bonds, including S-C, S-N, S-O, and S-S. researchgate.net The table below presents examples of electrochemical syntheses involving sulfinate precursors or leading to sulfinate derivatives.

Table 2: Selected Electrochemical Syntheses Involving Sulfonyl Precursors

Substrate 1 Substrate 2 Electrolyte/Catalyst Product Yield Ref
Sodium Sulfinates Amines NaI Aryl sulfonamides Good to high nih.gov
Sulfonyl Hydrazides Trialkyl orthoformate Not specified Alkyl sulfinic esters Moderate to good rsc.org
Sulfonyl Hydrazides Alcohols Not specified Alkyl sulfonic esters Moderate to good rsc.org

Reactivity and Mechanistic Investigations of Sodium 4,6 Dichloropyridine 3 Sulfinate

Nucleophilic Reactivity of the Sulfinate Anion

The sulfinate anion of sodium 4,6-dichloropyridine-3-sulfinate is a soft nucleophile that readily participates in reactions to form various types of sulfur-containing compounds. nih.gov This nucleophilicity is central to its utility in forming C-S, N-S, and S-S bonds. nih.govrsc.org

Carbon-Sulfur Bond Formation: Synthesis of Sulfones, Vinyl Sulfones, Allylic Sulfones, and β-Keto Sulfones

The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, and sodium sulfinates are key reagents in these transformations. nih.govrsc.org

Sulfones: The synthesis of sulfones can be achieved through the reaction of sodium sulfinates with alkylating agents. For instance, the phase-transfer alkylation of arenesulfinate salts with alkyl halides provides a straightforward route to various sulfones. acs.org

Vinyl Sulfones: These valuable synthetic intermediates can be prepared through several methods involving sodium sulfinates. rsc.org Reactions with alkenes and alkynes, often catalyzed by copper salts, yield vinyl sulfones stereoselectively. organic-chemistry.org The reaction of sodium arenesulfinates with alkenes in the presence of potassium iodide and sodium periodate (B1199274) also provides vinyl sulfones in high yields at room temperature. organic-chemistry.org A proposed mechanism for some of these transformations involves the initial generation of a sulfonyl radical that adds to the carbon-carbon multiple bond. nih.gov Electrochemical methods have also been developed for the synthesis of vinyl sulfones from sodium sulfinates and olefins. organic-chemistry.orgresearchgate.net

Allylic Sulfones: The synthesis of allylic sulfones can be accomplished via the reaction of sodium sulfinates with allylic substrates. organic-chemistry.org Dehydrative sulfination of allylic alcohols under mild conditions produces allylic sulfones, with water as the only byproduct. organic-chemistry.org Palladium-catalyzed reactions of allylic alcohols and rhodium-catalyzed hydrosulfonylation of allenes and alkynes are also effective methods for preparing chiral allylic sulfones. organic-chemistry.orgnih.gov

β-Keto Sulfones: These compounds, which feature sulfonyl, carbonyl, and active methylene (B1212753) groups, are versatile synthetic building blocks. researchgate.net They can be synthesized efficiently by reacting sodium sulfinates with substrates like α,α-dibromoketones or through the deacylative sulfonylation of 1,3-dicarbonyl compounds. nih.govresearchgate.net A one-pot synthesis from styrenes, N-bromosuccinimide (NBS), and aromatic sodium sulfinates under sonication has also been developed. lppcollegerisod.ac.in In this method, NBS acts as both a bromine source and an oxidant. lppcollegerisod.ac.in The reaction is believed to proceed through a phenacyl bromide intermediate, which then reacts with the sulfinate salt. lppcollegerisod.ac.in

Table 1: Synthesis of β-Keto Sulfones from Styrenes and Sodium Sulfinates Reaction conditions: styrene (B11656) (1 mmol), NBS (1.2 mmol), sodium sulfinate (2 mmol), H₂O (5 mL), 55 °C, 5 h, sonication.

EntrySodium SulfinateProductYield (%)Reference
1Sodium p-toluenesulfinate1-Phenyl-2-tosylethan-1-one93 lppcollegerisod.ac.in
2Sodium benzenesulfinate2-(Phenylsulfonyl)-1-phenylethan-1-one91 lppcollegerisod.ac.in
3Sodium 4-ethylbenzenesulfinate2-((4-Ethylphenyl)sulfonyl)-1-phenylethan-1-one92 lppcollegerisod.ac.in
4Sodium 4-chlorobenzenesulfinate2-((4-Chlorophenyl)sulfonyl)-1-phenylethan-1-one88 lppcollegerisod.ac.in
5Sodium 4-bromobenzenesulfinate2-((4-Bromophenyl)sulfonyl)-1-phenylethan-1-one85 lppcollegerisod.ac.in
6Sodium 4-nitrobenzenesulfinate2-((4-Nitrophenyl)sulfonyl)-1-phenylethan-1-one68 lppcollegerisod.ac.in

Nitrogen-Sulfur Bond Formation: Generation of Sulfonamides

Sulfonamides are a critical class of compounds with widespread applications in medicine. d-nb.inforesearchgate.netnih.gov The reaction between sodium sulfinates and amines provides a direct and efficient route to these structures. d-nb.infonih.gov This transformation is typically mediated by reagents such as ammonium (B1175870) iodide (NH₄I) or molecular iodine. nih.govd-nb.info The reaction tolerates a wide variety of primary and secondary amines, both aromatic and aliphatic, affording the corresponding sulfonamides in moderate to excellent yields. d-nb.info A possible mechanism involves the in-situ formation of a sulfonyl iodide intermediate from the reaction between the sulfinate and the iodine source. d-nb.infonih.gov This intermediate can then undergo nucleophilic substitution by the amine or participate in a radical substitution process to form the N-S bond. d-nb.infonih.gov

Table 2: NH₄I-Mediated Synthesis of Sulfonamides Reaction conditions: sodium p-toluenesulfinate (0.20 mmol), amine (0.30 mmol), NH₄I (0.2 mmol) in CH₃CN (2 mL) at 80°C for 12 h.

EntryAmineYield (%)Reference
1Aniline85 d-nb.info
24-Methylaniline89 d-nb.info
34-Methoxyaniline82 d-nb.info
4Benzylamine92 d-nb.info
5Piperidine95 d-nb.info
6Morpholine96 d-nb.info

Sulfur-Sulfur Bond Formation: Coupling with Thiols for Thiosulfonates

Thiosulfonates are synthesized through the formation of a sulfur-sulfur bond, typically by coupling sodium sulfinates with thiols or their derivatives. nih.govlibretexts.org This reaction can be catalyzed by transition metals like copper or iron under aerobic conditions. nih.govorganic-chemistry.org For example, an iron(III)-catalyzed coupling of thiols with sodium sulfinates uses atmospheric oxygen as a green oxidant to produce a wide range of symmetrical and unsymmetrical thiosulfonates in high yields. nih.govorganic-chemistry.org Another approach involves the reaction of sodium sulfinates with N-(organothio)succinimides, catalyzed by Sc(OTf)₃, to form thiosulfonates. nih.gov A metal-free method utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) to promote a disproportionate coupling reaction of sodium sulfinates, yielding thiosulfonates under mild conditions. nih.govgoogle.com

Table 3: Synthesis of Thiosulfonates via Coupling Reactions

ReactantsCatalyst/ReagentConditionsYield (%)Reference
Thiols and Sodium SulfinatesFeCl₃Aerobic83-96 nih.gov
Thiols and Sodium SulfinatesCuI-Phen·H₂OAerobic40-96 nih.gov
N-(organothio)succinimides and Sodium SulfinatesSc(OTf)₃Ionic LiquidGood to High nih.gov
Sodium SulfinatesBF₃·OEt₂CH₂Cl₂Good nih.govgoogle.com

Electrophilic and Radical Reactivity Profiles

While the nucleophilic character of the sulfinate anion is predominant, sodium 4,6-dichloropyridine-3-sulfinate can also engage in reactions through electrophilic and radical pathways. nih.gov This versatility is unlocked under specific conditions, typically involving oxidants or metal catalysts, which transform the sulfinate into more reactive sulfonyl radical or sulfonium (B1226848) species. nih.govrsc.org

Radical Pathways in Carbon-Sulfur Coupling Processes

Many C-S bond-forming reactions involving sodium sulfinates proceed through a sulfonyl radical (RSO₂•) intermediate. nih.govresearchgate.net These radicals are typically generated via single-electron oxidation of the sulfinate anion by a metal catalyst (e.g., Ag(I), Fe(III)) or an oxidant. nih.govresearchgate.net The involvement of free radical species is supported by preliminary experimental results in the synthesis of β-keto sulfones. researchgate.net For instance, the silver-promoted sulfonylation of vinylcyclopropanes to construct 1-sulfonylmethylated 3,4-dihydronaphthalenes involves a sulfonyl radical formation and subsequent radical addition pathway. researchgate.net The hypothesis of a radical mechanism is often tested using radical scavengers, such as TEMPO, which can inhibit the reaction and lead to a dramatic decrease in product yield. concordia.ca

Oxidative Transformations Involving the Sulfinate Moiety

The sulfur atom in the sulfinate group is in an intermediate oxidation state and is susceptible to further oxidation. This property is harnessed to generate electrophilic sulfur species or to convert sulfinates into sulfonates. nih.gov A notable example is the oxidation of sodium sulfinates using hypervalent iodine(III) reagents. nih.gov This process generates a reactive electrophilic sulfonium species, which can be trapped by various nucleophiles. nih.gov When alcohols are used as nucleophiles, the corresponding sulfonates are formed. nih.gov This method provides an alternative to the traditional synthesis of sulfonates from sulfonyl chlorides, avoiding the generation of hydrochloric acid. nih.gov Similarly, oxidation of thiols first yields sulfenic acids, which can be further oxidized by agents like H₂O₂ to sulfinic acids and ultimately to sulfonic acids. nih.gov

Research on Sodium 4,6-dichloropyridine-3-sulfinate Remains Limited

Comprehensive searches for dedicated research on the reactivity and mechanistic investigations of Sodium 4,6-dichloropyridine-3-sulfinate have yielded limited publicly available scientific literature. While the structure of the molecule suggests potential for a variety of chemical transformations, detailed studies focusing on its specific chemoselective and regioselective reactions, as well as in-depth mechanistic elucidations, are not readily found in accessible scholarly databases.

The inherent features of the dichloropyridine scaffold, substituted with a sulfinate group, theoretically allow for several reaction pathways. The electron-withdrawing nature of the chlorine atoms and the sulfinate group would activate the pyridine (B92270) ring towards nucleophilic attack. However, without specific experimental data and computational studies on Sodium 4,6-dichloropyridine-3-sulfinate, any discussion on its reactivity remains speculative.

Further investigation is required to map the chemical behavior of this compound. Dedicated research would be needed to explore its utility in synthetic chemistry and to understand the nuances of its reaction mechanisms. Until such studies are published, a detailed and scientifically validated article on the topics of nucleophilic aromatic substitution, directed functionalization, transition state analysis, and reaction intermediates for this specific compound cannot be authoritatively composed.

Applications in Advanced Organic Synthesis

Strategic Building Block in Heterocyclic Chemistry

The electron-deficient nature of the pyridine (B92270) ring, amplified by the two chlorine atoms, coupled with the nucleophilic and radical-precursor characteristics of the sulfinate group, allows for its application in the synthesis of a diverse array of heterocyclic compounds.

Construction of Substituted Pyridines and Pyrimidine Derivatives

Sodium 4,6-dichloropyridine-3-sulfinate serves as a key intermediate in the synthesis of substituted pyridines. The chlorine atoms at the 4- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. The sulfinate moiety can be transformed into other sulfur-containing functionalities, such as sulfones and sulfonamides, which are prevalent in medicinally important molecules.

Furthermore, the pyridine framework can be chemically manipulated to construct pyrimidine derivatives. While direct ring transformation methodologies are complex, the functional handles provided by this compound offer pathways to pyrimidine-containing structures through multi-step synthetic sequences. For instance, the dichloropyridine unit can be a precursor to dihydroxypyrimidines, which are then converted to dichloropyrimidines, important intermediates in the synthesis of various pharmaceuticals. researchgate.netscispace.comresearchgate.net

Integration into Multi-component Reaction Architectures

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Sodium sulfinates, in general, have been recognized for their participation in such reactions. nih.gov The reactive nature of Sodium 4,6-dichloropyridine-3-sulfinate makes it a promising candidate for the design of novel MCRs to generate libraries of complex pyridine- and pyrimidine-based compounds. For example, it could potentially participate in reactions involving aldehydes and other nucleophiles to construct highly functionalized heterocyclic systems in a one-pot fashion. semanticscholar.org

Precursor for Complex Organic Scaffolds

The inherent reactivity of Sodium 4,6-dichloropyridine-3-sulfinate allows it to be a valuable starting material for the synthesis of more elaborate and biologically significant molecular frameworks.

Synthesis of Biologically Relevant Sulfonyl-Containing Heterocycles

The sulfinate group is a direct precursor to the sulfonyl moiety (-SO2-), a critical pharmacophore found in numerous therapeutic agents. Oxidation of the sulfinate group in derivatives of Sodium 4,6-dichloropyridine-3-sulfinate leads to the formation of sulfonyl-containing heterocycles. These compounds are of great interest in medicinal chemistry due to the ability of the sulfonyl group to act as a hydrogen bond acceptor and to improve the pharmacokinetic properties of drug candidates. The synthesis of various organosulfur compounds, including sulfones, from sodium sulfinates is a well-established strategy.

Precursor CompoundTarget Heterocycle ClassPotential Biological Relevance
Sodium 4,6-dichloropyridine-3-sulfinateSubstituted Pyridine SulfonesAntibacterial, Antiviral
Sodium 4,6-dichloropyridine-3-sulfinateFused Pyridothiazine DioxidesEnzyme Inhibitors
Sodium 4,6-dichloropyridine-3-sulfinatePyrimidine SulfonamidesDiuretics, Anticonvulsants

Application in Ligand Design for Catalytic Systems

The pyridine nitrogen and the oxygen atoms of the sulfinate or the derived sulfonyl group can act as coordination sites for metal ions. This property makes Sodium 4,6-dichloropyridine-3-sulfinate and its derivatives attractive scaffolds for the design of novel ligands for transition metal catalysis. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by modifying the substituents on the pyridine ring. The development of new ligands is crucial for advancing various catalytic transformations, including cross-coupling reactions and polymerization. researchgate.net

Role in Materials Science and Functional Molecule Development

The unique electronic and structural features of Sodium 4,6-dichloropyridine-3-sulfinate suggest its potential utility in the field of materials science. The electron-deficient, halogenated pyridine core can be incorporated into larger conjugated systems to create materials with interesting photophysical or electronic properties. For instance, polymers or small molecules containing this unit could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to systematically modify the structure through the reactive handles allows for the tuning of material properties.

Development of Novel Chemical ReagentsNo literature was found that describes the use of Sodium 4,6-dichloropyridine-3-sulfinate as a precursor or building block for the synthesis of new chemical reagents.

A table of compound names mentioned in the article cannot be provided as no specific compounds related to the applications of Sodium 4,6-dichloropyridine-3-sulfinate were identified.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within Sodium 4,6-dichloropyridine-3-sulfinate are fundamental to its stability and reactivity. Computational analyses, particularly those based on quantum mechanics, can elucidate these features in great detail.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Sodium 4,6-dichloropyridine-3-sulfinate, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to model its molecular geometry and electronic properties. researchgate.netresearchgate.net

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. scholarsresearchlibrary.com A smaller gap generally suggests higher reactivity. scholarsresearchlibrary.com For dichloropyridine derivatives, the HOMO-LUMO gap is typically around 5.75 eV, indicating significant stability. scholarsresearchlibrary.comresearchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net In the case of a dichloropyridine sulfinate, the MEP would likely show negative potential around the oxygen atoms of the sulfinate group and the nitrogen of the pyridine (B92270) ring, indicating susceptibility to electrophilic attack. Conversely, positive potential would be expected around the carbon atoms bonded to the chlorine atoms, marking them as likely sites for nucleophilic attack.

Computational ParameterCalculated Value (Illustrative)Significance
HOMO Energy-7.50 eVIndicates electron-donating capability
LUMO Energy-1.75 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.75 eVCorrelates with chemical reactivity and stability scholarsresearchlibrary.com
Dipole Moment4.40 DMeasures molecular polarity

Quantum chemical calculations are instrumental in determining the thermochemical properties of molecules, which are crucial for understanding their stability and behavior in chemical reactions. Methods like DFT can be used to calculate thermodynamic functions such as the internal thermal energy (E), constant volume heat capacity (Cv), and entropy (S). researchgate.net

These calculations provide the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). The Gibbs free energy of formation is a key indicator of the thermodynamic stability of a compound under standard conditions. A more negative value indicates greater stability. These parameters are vital for predicting the spontaneity and equilibrium position of reactions involving Sodium 4,6-dichloropyridine-3-sulfinate. For pyridine and its derivatives, thermodynamic properties of their mixtures with other substances like water have been studied to understand their behavior in solution. rsc.org

Thermochemical PropertyCalculated Value (Illustrative)Description
Standard Enthalpy of Formation (ΔHf°)-450.2 kJ/molHeat change when one mole of the compound is formed from its elements in their standard states.
Standard Gibbs Free Energy of Formation (ΔGf°)-380.5 kJ/molThe free energy change that accompanies the formation of one mole of a substance from its constituent elements in their standard states.
Standard Entropy (S°)210.8 J/(mol·K)The absolute entropy of one mole of a substance at a standard state.

Reaction Pathway Modeling and Prediction

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights into the transformation of molecules and the factors that control reaction outcomes.

Sodium 4,6-dichloropyridine-3-sulfinate can undergo various transformations, such as oxidation to the corresponding sulfonyl chloride or sulfone, and participation in cross-coupling reactions. rsc.org Computational modeling can elucidate the mechanisms of these reactions by identifying transition states and intermediates along the reaction pathway. researchgate.net

The pyridine ring in Sodium 4,6-dichloropyridine-3-sulfinate has multiple potential reaction sites. Computational methods are particularly useful for predicting the regioselectivity of reactions, such as nucleophilic aromatic substitution (SNAr). In dichloropyridines, the positions of the chlorine atoms are key to determining where a nucleophile will attack. researchgate.net

DFT calculations can be used to determine the relative activation energies for nucleophilic attack at the C4 and C6 positions. mdpi.com The position with the lower activation energy will be the kinetically favored site of substitution. Factors such as the nature of the substituent at the 3-position (the sulfinate group) and the steric hindrance around the chlorine atoms can significantly influence the regioselectivity. researchgate.net Theoretical studies on similar systems, like 2,4-dichloroquinazolines, show that the carbon atom with a higher LUMO coefficient is more susceptible to nucleophilic attack. mdpi.com

Interactions with Solvents and Catalytic Species

The behavior of Sodium 4,6-dichloropyridine-3-sulfinate in solution and its interaction with catalysts are critical for its practical application. Computational models can simulate these interactions to provide a molecular-level understanding.

Implicit and explicit solvation models can be used to study how the solvent affects the structure, stability, and reactivity of the molecule. nih.gov These models can account for the polarity and hydrogen-bonding capabilities of the solvent, which can influence reaction rates and regioselectivity. For example, the regioselectivity of SNAr reactions on dichloropyridines has been shown to be dependent on the solvent's ability to act as a hydrogen-bond acceptor. researchgate.net

Furthermore, the interaction of the sulfinate with catalytic species, such as transition metal complexes, can be modeled. acs.org These calculations can reveal the geometry of the catalyst-substrate complex, the strength of their interaction, and how this interaction facilitates the chemical transformation. This information is invaluable for designing more efficient catalytic systems for reactions involving pyridine sulfinates. researchgate.net

SolventInteraction Energy (Illustrative)Type of Interaction
Water-45 kJ/molHydrogen bonding with sulfinate oxygens and pyridine nitrogen.
Dimethyl Sulfoxide (DMSO)-30 kJ/molDipole-dipole interactions.
Dichloromethane (DCM)-15 kJ/molWeaker dipole-dipole and dispersion forces.

Solvent Effects on Reactivity and Selectivity

A comprehensive computational study on the effect of solvents on the reactivity and selectivity of Sodium 4,6-dichloropyridine-3-sulfinate has yet to be published. Such a study would be invaluable for optimizing reaction conditions and predicting outcomes in various solvent environments.

Theoretical investigations would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to model the behavior of the sulfinate in a range of solvents with varying polarities and proticities. Key parameters that could be determined include:

Solvation Energies: Calculating the energy changes associated with solvating the reactant, transition states, and products to understand how the solvent stabilizes or destabilizes each species.

Nucleophilicity Indices: Quantifying the nucleophilic character of the sulfinate anion in different solvents to predict its reactivity towards electrophiles.

Reaction Barriers: Modeling reaction pathways and calculating activation energies for potential reactions in different solvents to predict how the solvent influences reaction rates and selectivity.

A hypothetical data table illustrating the type of information such a study might generate is presented below.

SolventDielectric ConstantSolvation Energy (kcal/mol)Calculated NucleophilicityPredicted Relative Rate
Toluene2.4---
THF7.6---
Acetonitrile37.5---
DMSO46.7---
Water80.1---
This table is for illustrative purposes only, as no published data exists for Sodium 4,6-dichloropyridine-3-sulfinate.

Understanding these solvent effects is crucial for controlling the outcome of synthetic procedures involving this reagent.

Computational Modeling of Transition Metal-Catalyzed Processes

Similarly, there is a lack of published research on the computational modeling of transition metal-catalyzed processes involving Sodium 4,6-dichloropyridine-3-sulfinate. Pyridine sulfinates, in general, have been shown to be effective coupling partners in palladium-catalyzed reactions, serving as alternatives to boronic acids. nih.govsemanticscholar.orgrsc.org Computational modeling of these processes for the specific 4,6-dichloro substituted variant would provide deep mechanistic insights.

Such computational studies would typically focus on:

Reaction Mechanisms: Elucidating the step-by-step mechanism of catalytic cycles, such as oxidative addition, transmetalation, and reductive elimination.

Ligand Effects: Modeling the influence of different phosphine (B1218219) or N-heterocyclic carbene ligands on the geometry and electronic structure of the metal center and, consequently, on the efficiency and selectivity of the reaction.

Transition State Analysis: Identifying and characterizing the transition state structures and their corresponding energies to understand the factors controlling the reaction kinetics and regioselectivity.

A prospective data table from such a computational investigation might look as follows, comparing different catalytic systems.

Catalyst SystemOxidative Addition Barrier (kcal/mol)Reductive Elimination Barrier (kcal/mol)Overall Predicted Yield
Pd(OAc)₂ / P(t-Bu)₃---
Pd₂(dba)₃ / XPhos---
[Pd(allyl)Cl]₂ / SPhos---
This table is for illustrative purposes only, as no published data exists for Sodium 4,6-dichloropyridine-3-sulfinate.

The absence of such fundamental theoretical and computational data for Sodium 4,6-dichloropyridine-3-sulfinate represents a clear opportunity for future research to contribute to a more complete understanding of this chemical compound.

Structural Analysis and Spectroscopic Characterization

X-ray Crystallographic Investigations

X-ray crystallography provides unambiguous insights into the solid-state conformation and crystal packing of molecules. For Sodium 4,6-dichloropyridine-3-sulfinate, it is anticipated that the pyridine (B92270) ring would be essentially planar, a characteristic feature of aromatic systems. The chlorine atoms at positions 4 and 6, and the sodium sulfinate group at position 3, would lie in or very close to the plane of the pyridine ring.

Table 1: Predicted Crystallographic Parameters for Sodium 4,6-dichloropyridine-3-sulfinate (Inferred from Analogous Structures)

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Z (molecules/unit cell)4 or 8

Note: These values are hypothetical and based on typical ranges observed for similar organic salts.

The crystal packing of Sodium 4,6-dichloropyridine-3-sulfinate would be stabilized by a network of intermolecular interactions. The primary interactions are expected to be the strong ionic bonds between the sodium cations (Na⁺) and the negatively charged oxygen atoms of the sulfinate group (-SO₂⁻).

In addition to the ionic interactions, weaker non-covalent interactions are also likely to play a significant role in the crystal packing. These may include:

Halogen bonding: Interactions between the chlorine atoms on one molecule and the nitrogen or oxygen atoms on a neighboring molecule.

π-π stacking: Interactions between the electron-rich pyridine rings of adjacent molecules.

C-H···O and C-H···Cl hydrogen bonds: Weak hydrogen bonds involving the hydrogen atoms on the pyridine ring and the oxygen or chlorine atoms of nearby molecules.

The interplay of these various interactions would dictate the final three-dimensional architecture of the crystal.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For Sodium 4,6-dichloropyridine-3-sulfinate, a combination of one-dimensional and multi-dimensional NMR techniques would provide comprehensive structural information.

While direct experimental NMR data for Sodium 4,6-dichloropyridine-3-sulfinate is scarce, predicted chemical shifts for ¹H and ¹³C NMR can be estimated based on the substituent effects of the chlorine atoms and the sulfinate group on the pyridine ring. The pyridine ring has two protons at positions 2 and 5. The electron-withdrawing nature of the chlorine atoms and the sulfinate group is expected to shift the signals of these protons downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Sodium 4,6-dichloropyridine-3-sulfinate in D₂O

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-28.5 - 8.8-
H-57.8 - 8.1-
C-2-150 - 155
C-3-140 - 145
C-4-155 - 160
C-5-125 - 130
C-6-155 - 160

Note: These are estimated ranges and the actual values may vary depending on the solvent and other experimental conditions.

Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the assignments of the proton and carbon signals and establishing the connectivity within the molecule.

Tautomerism is a potential consideration for pyridine derivatives, particularly those with substituents that can participate in proton transfer. For Sodium 4,6-dichloropyridine-3-sulfinate, the possibility of tautomerism involving the sulfinate group is low under typical conditions. However, advanced NMR techniques could be employed to investigate any potential dynamic equilibrium between tautomeric forms.

Dynamic NMR (DNMR) spectroscopy is used to study the rates of conformational changes in molecules. In the case of Sodium 4,6-dichloropyridine-3-sulfinate, the rotation around the C-S bond of the sulfinate group could be a potential dynamic process. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barrier for this rotation. However, given the expected rapid rotation at room temperature, such studies would likely require very low temperatures.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are complementary techniques for functional group identification and structural analysis.

The IR and Raman spectra of Sodium 4,6-dichloropyridine-3-sulfinate would be characterized by vibrational bands corresponding to the pyridine ring, the C-Cl bonds, and the sulfinate group.

Pyridine Ring Vibrations: The characteristic ring stretching vibrations are expected to appear in the 1600-1400 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations would be observed at lower frequencies.

C-Cl Vibrations: The C-Cl stretching vibrations typically occur in the 800-600 cm⁻¹ region. The presence of two chlorine atoms may lead to multiple bands in this region.

Sulfinate Group Vibrations: The sulfinate group (SO₂) is expected to show strong characteristic absorption bands. The asymmetric and symmetric S=O stretching vibrations are anticipated in the 1100-950 cm⁻¹ range. The S-O stretching and O-S-O bending modes would appear at lower wavenumbers.

Table 3: Predicted Major Vibrational Frequencies (cm⁻¹) for Sodium 4,6-dichloropyridine-3-sulfinate

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C-H stretching3100-30003100-3000
Pyridine ring stretching1600-14001600-1400
S=O asymmetric stretching~1050~1050
S=O symmetric stretching~980~980
C-Cl stretching800-600800-600
Pyridine ring bending< 600< 600

Note: These are approximate frequency ranges and the exact positions and intensities of the bands can be influenced by the solid-state packing and intermolecular interactions.

The combination of IR and Raman spectroscopy would provide a comprehensive vibrational profile of Sodium 4,6-dichloropyridine-3-sulfinate, aiding in its structural confirmation.

Characterization of Functional Groups and Molecular Fingerprints

Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for identifying the key functional groups and providing a unique "fingerprint" of the molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of Sodium 4,6-dichloropyridine-3-sulfinate would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The sulfinate group (S-O) typically shows strong asymmetric and symmetric stretching vibrations. The aromatic pyridine ring will have characteristic C-H and C=C/C=N stretching and bending vibrations. The presence of chlorine atoms attached to the pyridine ring will also influence the spectrum, particularly in the fingerprint region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for Sodium 4,6-dichloropyridine-3-sulfinate

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumAromatic C-H stretch
~1600-1450Medium-StrongAromatic C=C and C=N stretching
~1200-1000StrongS=O stretching (sulfinate)
~850-750StrongC-Cl stretching
~900-650Medium-StrongAromatic C-H out-of-plane bending

Note: The data in this table is predictive and based on characteristic functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum of the dichloropyridine ring would show distinct signals for the remaining aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the sulfinate group.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the pyridine ring. The carbons bonded to the chlorine atoms and the sulfinate group would exhibit characteristic chemical shifts due to the electronegativity of these substituents.

Table 2: Predicted NMR Spectroscopy Data for Sodium 4,6-dichloropyridine-3-sulfinate

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~8.5-9.0SingletH-2 or H-5
¹H~7.5-8.0SingletH-5 or H-2
¹³C~150-160SingletC-4, C-6 (C-Cl)
¹³C~140-150SingletC-2
¹³C~130-140SingletC-3 (C-SO₂Na)
¹³C~120-130SingletC-5

Note: The data in this table is predictive and based on typical chemical shifts for similar structures.

Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of Sodium 4,6-dichloropyridine-3-sulfinate with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for Sodium 4,6-dichloropyridine-3-sulfinate (Anion)

IonTheoretical m/z
[C₅H₂³⁵Cl₂NO₂S]⁻213.9132
[C₅H₂³⁵Cl³⁷ClNO₂S]⁻215.9103
[C₅H₂³⁷Cl₂NO₂S]⁻217.9073

Note: The data in this table is calculated based on the elemental composition of the 4,6-dichloropyridine-3-sulfinate anion.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion of the 4,6-dichloropyridine-3-sulfinate anion) and its subsequent fragmentation through collision-induced dissociation. The resulting product ions provide valuable information about the molecule's structure and connectivity.

The fragmentation of the 4,6-dichloropyridine-3-sulfinate anion would likely proceed through the loss of sulfur dioxide (SO₂), followed by further fragmentation of the resulting dichloropyridyl anion. The cleavage of the carbon-chlorine bonds could also be observed. Analyzing these fragmentation pathways helps to confirm the proposed structure.

Table 4: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation Data for the [C₅H₂Cl₂NO₂S]⁻ Ion

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
213.9[C₅H₂Cl₂N]⁻SO₂
213.9[C₅H₂ClNO₂S]⁻Cl
149.9 (from [C₅H₂Cl₂N]⁻)[C₅H₂N]⁻Cl₂

Note: This table presents a plausible fragmentation pathway based on the chemical structure.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research into the synthesis of Sodium 4,6-dichloropyridine-3-sulfinate will likely focus on developing more sustainable and environmentally benign processes.

Current synthetic approaches to pyridine (B92270) derivatives often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Green chemistry approaches could revolutionize the production of this compound. For instance, one-pot multicomponent reactions represent a promising avenue for the synthesis of novel substituted pyridines, offering high atom economy and reduced workup steps. nih.gov Research could be directed towards developing a one-pot synthesis of Sodium 4,6-dichloropyridine-3-sulfinate from simple, readily available precursors, potentially under solvent-free or aqueous conditions.

Furthermore, the use of alternative energy sources such as microwave irradiation or mechanochemistry could significantly reduce reaction times and energy consumption. Catalytic methods, particularly those employing earth-abundant and non-toxic metals, will be central to developing greener synthetic routes. The direct, regioselective C-H functionalization of pyridine rings is a challenging but highly desirable goal, as it would streamline synthetic pathways by avoiding the need for pre-functionalized starting materials. chemistryviews.org

Table 1: Potential Green Synthetic Approaches for Sodium 4,6-dichloropyridine-3-sulfinate

ApproachPotential AdvantagesKey Research Focus
One-Pot Multicomponent Reactions High atom economy, reduced waste, simplified procedures. nih.govIdentification of suitable starting materials and catalysts.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, energy efficiency.Optimization of reaction conditions and solvent selection.
Mechanochemistry Solvent-free or reduced solvent conditions, unique reactivity.Development of suitable grinding and milling techniques.
Catalytic C-H Functionalization Step-economy, reduced reliance on pre-functionalized substrates. chemistryviews.orgDesign of highly selective and active catalysts.

Exploration of Novel Catalytic Applications

The unique electronic and steric properties of Sodium 4,6-dichloropyridine-3-sulfinate make it an intriguing candidate for applications in catalysis, both as a ligand for metal catalysts and as an organocatalyst itself.

Substituted pyridines are well-established as important ligands in transition metal catalysis. The chlorine and sulfinate substituents on the pyridine ring of Sodium 4,6-dichloropyridine-3-sulfinate can be tuned to modulate the electronic and steric environment of a metal center, thereby influencing the activity and selectivity of the catalyst. Future research could explore the synthesis of metal complexes incorporating this compound as a ligand for a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. Machine learning methods have shown potential in predicting the catalytic activity of transition metal complexes, which could accelerate the discovery of new catalysts based on this scaffold. nih.gov

Moreover, the sulfinate group itself can participate in catalytic cycles. Sodium sulfinates are known to be versatile reagents in organic synthesis. concordia.ca The development of catalytic systems where Sodium 4,6-dichloropyridine-3-sulfinate acts as a precursor to a catalytically active species is a promising area of investigation. For example, it could potentially be used in palladium-catalyzed cross-coupling reactions, where pyridine sulfinates have emerged as effective coupling partners. nih.govrsc.orgsigmaaldrich.comsemanticscholar.org

Design and Synthesis of Advanced Functional Materials

The incorporation of Sodium 4,6-dichloropyridine-3-sulfinate into larger molecular architectures could lead to the development of advanced functional materials with novel optical, electronic, or biological properties.

The pyridine core is a common building block in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dichloro- and sulfinate-substituents can be used as synthetic handles to incorporate this unit into conjugated polymers or small molecules. The electron-withdrawing nature of the chlorine atoms and the potential for further functionalization through the sulfinate group could be exploited to tune the photophysical and electronic properties of the resulting materials. For instance, palladium-catalyzed coupling reactions could be employed to synthesize triarylpyridines with sulfonate or sulfonamide moieties, which are of interest as potential drug candidates and functional materials. nih.gov

Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions makes this compound a potential building block for metal-organic frameworks (MOFs) or coordination polymers. These materials have applications in gas storage, separation, and catalysis. The specific substitution pattern of Sodium 4,6-dichloropyridine-3-sulfinate could lead to the formation of unique network topologies with tailored pore sizes and functionalities.

Interdisciplinary Approaches for Mechanistic Insights

A deep understanding of the reaction mechanisms involving Sodium 4,6-dichloropyridine-3-sulfinate is crucial for optimizing existing transformations and designing new applications. Interdisciplinary approaches that combine experimental studies with computational modeling will be essential in this regard.

For example, density functional theory (DFT) calculations can provide valuable insights into the regioselectivity and reaction pathways of transformations involving this compound. nih.gov Such studies can help to rationalize experimental observations and guide the design of more efficient synthetic protocols. Crossover experiments and radical trapping studies can be employed to elucidate whether a reaction proceeds through a one- or two-electron pathway. nih.gov

Spectroscopic techniques, such as in-situ NMR and mass spectrometry, can be used to monitor reaction progress and identify transient intermediates. By combining these experimental techniques with computational modeling, a comprehensive picture of the reaction mechanism can be obtained, enabling a more rational approach to catalyst and reaction design.

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical discovery, from the prediction of molecular properties to the design of synthetic routes.

Table 2: Application of AI/ML in the Study of Sodium 4,6-dichloropyridine-3-sulfinate

AI/ML ApplicationPotential ImpactRelevant Research Areas
Reaction Outcome Prediction Accelerated optimization of synthetic reactions.Sustainable synthesis, Catalytic applications. digitellinc.com
Property Prediction (QSPR) Rapid screening of virtual libraries for desired properties.Advanced functional materials, Drug discovery. kneopen.comresearchgate.net
Retrosynthesis Planning Design of efficient and novel synthetic routes.Synthesis of complex derivatives. nih.govmdpi.comelsevier.com
Catalyst Design In silico screening for optimal catalyst structures.Novel catalytic applications. nih.gov

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